1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone
Brand Name: Vulcanchem
CAS No.: 339106-19-3
VCID: VC6921647
InChI: InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3
SMILES: CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C
Molecular Formula: C17H20N2O
Molecular Weight: 268.36

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone

CAS No.: 339106-19-3

Cat. No.: VC6921647

Molecular Formula: C17H20N2O

Molecular Weight: 268.36

* For research use only. Not for human or veterinary use.

1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone - 339106-19-3

Specification

CAS No. 339106-19-3
Molecular Formula C17H20N2O
Molecular Weight 268.36
IUPAC Name 1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone
Standard InChI InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Standard InChI Key DBNPQKBTWCBPEZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Substituent Configuration

The systematic name 1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone delineates a quinoline scaffold substituted at three positions:

  • Position 2: A piperidino group (piperidin-1-yl), a six-membered saturated ring containing one nitrogen atom.

  • Position 3: An ethanone (acetyl) group bonded directly to the quinoline nucleus.

  • Position 4: A methyl group.

The molecular formula is inferred as C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol based on analogous compounds . The piperidino group introduces steric bulk and basicity, while the acetyl moiety may influence electronic properties and hydrogen-bonding capacity.

Comparative Physicochemical Properties

While exact data for the target compound are unavailable, related ethanone-substituted quinolines offer approximate benchmarks:

Property1-(3,4-Dihydroquinolinyl)ethanone 1-(4-Methyl-3,4-dihydroquinolinyl)ethanone Inferred for Target Compound
Molecular FormulaC₁₀H₁₂N₂OC₁₂H₁₅NOC₁₇H₂₀N₂O
Molecular Weight (g/mol)176.21189.25268.35
Density (g/cm³)1.139N/A~1.1–1.3
Boiling Point (°C)406N/A>400
Flash Point (°C)199.4N/A~200–220

The higher molecular weight and steric demands of the piperidino group in the target compound suggest increased hydrophobicity compared to simpler derivatives .

Synthetic Methodologies

Friedländer Quinoline Synthesis

The solvent-free Friedländer reaction using poly(phosphoric acid (PPA) as a catalyst, as demonstrated for 1-(4-phenylquinolin-2-yl)propan-1-one , provides a plausible route. This method involves condensing 2-aminobenzophenone derivatives with cyclic ketones:

  • Reactants: A substituted 2-aminobenzaldehyde derivative and a diketone (e.g., pentane-2,4-dione).

  • Conditions: Heating at 90°C under solvent-free conditions with PPA .

  • Mechanism: Acid-catalyzed cyclodehydration forming the quinoline core.

For the target compound, introducing the piperidino group may require pre-functionalization of the starting material or post-synthetic modification via nucleophilic aromatic substitution.

Post-Synthetic Modifications

  • Piperidino Introduction: Treating a halogenated quinoline precursor (e.g., 2-chloro-4-methyl-3-acetylquinoline) with piperidine under basic conditions.

  • Acetylation: Direct acetylation at position 3 using acetic anhydride in the presence of Lewis acids.

Spectroscopic and Computational Insights

Vibrational Spectroscopy

The acetyl carbonyl stretch in analogous compounds appears near 1697 cm⁻¹ in FT-IR spectra , a region characteristic of ketones. The piperidino group’s N–H stretch (if protonated) would overlap with aliphatic C–H stretches (~2800–3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • Quinoline aromatic protons: δ 7.5–8.5 ppm (multiplet).

    • Piperidino protons: δ 1.4–2.8 ppm (multiplet for CH₂ groups).

    • Acetyl methyl: δ 2.6–3.0 ppm (singlet).

  • ¹³C NMR: The acetyl carbonyl carbon should resonate near δ 200–210 ppm .

Density Functional Theory (DFT) Predictions

Computational studies on similar quinolines suggest:

  • Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) localizes on the quinoline π-system, while the lowest unoccupied molecular orbital (LUMO) involves the acetyl group.

  • Molecular Electrostatic Potential (MEP): Electron-deficient regions near the acetyl group may drive nucleophilic interactions.

Crystallographic and Supramolecular Behavior

Crystal Packing Analogues

In the methanol solvate of a related piperidino-quinoline derivative, centrosymmetric molecules form supramolecular chains via O–H⋯O and C–H⋯O hydrogen bonds . For the target compound, similar intermolecular interactions could arise between acetyl carbonyls and piperidino N–H groups, influencing solubility and crystallinity.

Predicted Unit Cell Parameters

Based on isostructural compounds , the crystal system is likely monoclinic with space group P2₁/c. Key parameters might include:

  • a-axis: ~10–12 Å (chain direction via hydrogen bonding).

  • b-axis: ~7–9 Å.

  • c-axis: ~15–18 Å (layer stacking).

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